8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a chromenone core, a piperidine ring, and a benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a halogenated chromenone derivative reacts with piperidine.
Attachment of the Benzimidazole Moiety: The benzimidazole moiety is attached through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chromenone core may also contribute to the compound’s biological activity by interacting with cellular pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds containing the benzimidazole moiety, such as omeprazole and albendazole, are known for their therapeutic effects.
Chromenone Derivatives: Compounds like coumarin and its derivatives are widely studied for their biological activities.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids are known for their pharmacological properties.
Uniqueness
The uniqueness of 8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one lies in its combination of these three distinct moieties, which may result in a synergistic effect on its biological activity and therapeutic potential.
Properties
IUPAC Name |
8-methoxy-3-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N3O4/c1-34-20-8-4-5-16-13-17(23(33)35-21(16)20)22(32)30-11-9-15(10-12-30)14-31-19-7-3-2-6-18(19)29-24(31)25(26,27)28/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXFTEPYTKNJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)CN4C5=CC=CC=C5N=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.